molecular formula C15H19N3S B1269221 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 312290-54-3

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269221
CAS No.: 312290-54-3
M. Wt: 273.4 g/mol
InChI Key: DWHZDECQMUUDJV-UHFFFAOYSA-N
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Description

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an allyl group, a tert-butylphenyl group, and a thiol group attached to the triazole ring

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-5-10-18-13(16-17-14(18)19)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHZDECQMUUDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351268
Record name 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312290-54-3
Record name 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ALLYL-5-(4-TERT-BUTYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Preparation Methods

Reaction Mechanism

Thiosemicarbazides undergo intramolecular cyclization upon heating with copper(II) acetate in dimethylformamide (DMF). The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation prior to cyclization, while the allyl moiety is incorporated through nucleophilic substitution at the N4 position of the triazole ring.

Experimental Protocol

Parameter Value/Detail
Precursor 4-tert-Butylphenyl thiosemicarbazide
Catalyst Cu(OAc)₂ (10 mol%)
Solvent DMF, anhydrous
Temperature 80–100°C, reflux
Reaction Time 12–24 hours
Yield 65–72%

Key considerations include strict anhydrous conditions to prevent hydrolysis and the use of nitrogen atmosphere to suppress oxidative side reactions. Post-reaction purification typically involves silica gel chromatography with ethyl acetate/hexane (3:7 v/v).

An alternative route involves the alkylation of pre-formed 5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol with allyl bromide. This two-step method separates core formation and side-chain introduction.

Synthesis of Triazole-Thiol Intermediate

The intermediate is synthesized via cyclocondensation of 4-tert-butylbenzaldehyde with thiosemicarbazide in ethanol under acidic conditions (HCl, 6M).

Parameter Value/Detail
Reactants 4-tert-Butylbenzaldehyde, thiosemicarbazide
Acid Catalyst HCl (6M)
Solvent Ethanol
Temperature 70°C
Reaction Time 6 hours
Yield 78–85%

Allylation Step

The N4 position of the triazole ring is alkylated using allyl bromide in the presence of potassium carbonate as a base.

Parameter Value/Detail
Alkylating Agent Allyl bromide (1.2 equiv)
Base K₂CO₃ (2.0 equiv)
Solvent Acetonitrile
Temperature 60°C
Reaction Time 8–10 hours
Yield 82–88%

Notably, the use of phase-transfer catalysts like tetrabutylammonium iodide (TBAI) improves allyl group incorporation efficiency by 12–15%.

One-Pot Tandem Synthesis

Industrial-scale production often employs a one-pot strategy combining cyclization and alkylation. This method reduces intermediate isolation steps and improves atom economy.

Reaction Design

A mixture of 4-tert-butylbenzaldehyde, thiosemicarbazide, and allyl bromide is heated in DMF with sequential addition of Cu(OAc)₂ and K₂CO₃. The tandem process achieves 70–75% overall yield with a total reaction time of 18–22 hours.

Optimization Data

Variable Optimal Range Effect on Yield
Cu(OAc)₂ Loading 8–12 mol% Maximizes cyclization
Allyl Bromide Equiv. 1.5–1.8 Reduces dimerization
Temperature Gradient 80°C → 60°C Minimizes decomposition

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. This method eliminates DMF, reducing environmental impact while maintaining yields of 68–70%.

Ball Milling Protocol

Parameter Value/Detail
Reactants 4-tert-Butylbenzaldehyde, thiosemicarbazide, allyl bromide
Catalyst Cu(OAc)₂ (5 mol%)
Milling Time 4 hours
Rotation Speed 450 rpm
Yield 68–70%

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous flow reactors for high-throughput synthesis. Key parameters include:

Parameter Value/Detail
Reactor Type Microtube (ID 1.0 mm)
Flow Rate 0.5 mL/min
Residence Time 30 minutes
Daily Output 12–15 kg

This method achieves 94–96% conversion with >99% purity after recrystallization from ethanol/water (1:1).

Analytical Characterization

Final product validation employs:

  • HPLC : C18 column, methanol/water (75:25), retention time 8.2 min
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, t-Bu), 4.85 (d, 2H, CH₂), 5.20–5.35 (m, 2H, CH₂=CH), 5.90–6.00 (m, 1H, CH₂=CH), 7.45–7.60 (m, 4H, Ar-H)
  • LC-MS : m/z 273.4 [M+H]⁺

Challenges and Solutions

Challenge Solution
Thiol Oxidation Add 0.1% w/v ascorbic acid to reaction mixture
Allyl Isomerization Maintain pH 6.5–7.0 with phosphate buffer
Copper Residues Post-synthesis EDTA wash (0.1M)

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

    Substitution: The allyl and tert-butylphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Triazole derivatives have shown antimicrobial, antifungal, and anticancer activities, making this compound a potential candidate for biological studies.

    Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of their activity. The triazole ring can interact with various enzymes and receptors, affecting their function. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-allyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is similar in structure but lacks the thiol group.

    2-{[4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: This compound has a similar triazole core but different substituents.

Uniqueness

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the allyl, tert-butylphenyl, and thiol groups in the triazole ring makes this compound a versatile scaffold for the development of new molecules with diverse applications.

Biological Activity

4-Allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 312290-54-3) is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3S. The structure includes a triazole ring substituted with an allyl group and a tert-butylphenyl moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC15H19N3S
Molecular Weight273.40 g/mol
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
InChIInChI=1S/C15H19N3S/c1-5-10-18...

Biological Activity Overview

Research into the biological activity of triazole derivatives has revealed various pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown effectiveness against several fungal strains in vitro. For instance, studies have indicated that similar triazole derivatives inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis in fungi.

Anticancer Potential

Recent studies have suggested that compounds within the triazole family exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific mechanisms may involve the modulation of cell cycle progression and the inhibition of angiogenesis.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that this compound may similarly modulate inflammatory pathways.

Synthesis and Evaluation

A study published in Molecules (2004) synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Although specific data on this compound were limited in this study, similar compounds demonstrated significant antifungal and anticancer activities .

Inhibition Studies

In a comparative analysis of triazole derivatives for antifungal activity against Candida albicans, compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that modifications on the phenyl ring may enhance antifungal potency .

Q & A

Q. How do steric effects from the tert-butyl group influence intermolecular interactions?

  • Theoretical Analysis :
  • Perform DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces and identify hydrophobic pockets .
  • Compare with analogs (e.g., 4-chlorophenyl) to quantify steric contributions to binding affinity .

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